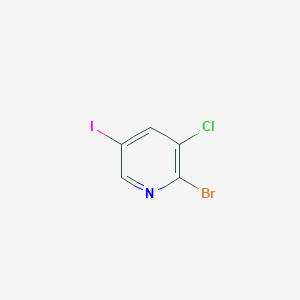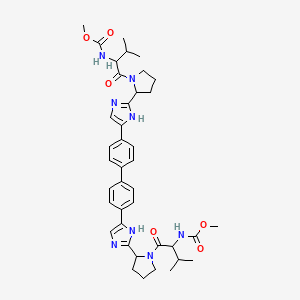
2-Bromo-3-chloro-5-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-Bromo-3-chloro-5-iodopyridine. One common method involves the halogenation of 2-iodopyridine using appropriate reagents. For example:
Bromination: 2-Iodopyridine can be treated with bromine or a brominating agent (such as N-bromosuccinimide) to introduce the bromine atom at the 2-position.
Chlorination: The brominated intermediate can then undergo chlorination using chlorine gas or a chlorinating agent (e.g., thionyl chloride) to introduce the chlorine atom.
Iodination: Finally, the chlorinated intermediate is iodinated using iodine or an iodinating agent (e.g., sodium iodide) to yield this compound.
Industrial Production:: The industrial production methods may vary depending on the specific manufacturer. the synthetic routes mentioned above are commonly employed.
Analyse Chemischer Reaktionen
Reactivity:: 2-Bromo-3-chloro-5-iodopyridine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, it reacts with nucleophiles (such as amines or thiols) to form substituted derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) allow the incorporation of diverse functional groups.
Redox Reactions: It may participate in oxidation or reduction reactions.
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent (e.g., acetonitrile).
Chlorination: Chlorine gas or thionyl chloride in an inert solvent (e.g., dichloromethane).
Iodination: Iodine or sodium iodide in an organic solvent (e.g., acetone).
Major Products:: The major product of the reactions depends on the specific conditions and reagents used. the final compound will always contain bromine, chlorine, and iodine atoms attached to the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-chloro-5-iodopyridine finds applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biological studies.
Medicine: Investigated for potential pharmacological activities.
Industry: Used in the development of fluorescent compounds and other materials .
Wirkmechanismus
The specific mechanism of action for 2-Bromo-3-chloro-5-iodopyridine depends on its context of use. It may interact with specific molecular targets or pathways, but detailed studies are needed to elucidate its effects fully.
Vergleich Mit ähnlichen Verbindungen
While 2-Bromo-3-chloro-5-iodopyridine is unique due to its combination of three halogen atoms, similar compounds include:
2-Iodopyridine: Contains only the iodine atom.
5-Bromo-2-chloro-3-iodopyridine: A related compound with a different halogen arrangement .
Eigenschaften
CAS-Nummer |
1211525-78-8 |
|---|---|
Molekularformel |
C5H2BrClIN |
Molekulargewicht |
318.34 g/mol |
IUPAC-Name |
2-bromo-3-chloro-5-iodopyridine |
InChI |
InChI=1S/C5H2BrClIN/c6-5-4(7)1-3(8)2-9-5/h1-2H |
InChI-Schlüssel |
UIKXWOOGAQGQNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)
![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)







![8-Oxa-2-thia-5-azaspiro[3.5]nonane](/img/structure/B12097847.png)
![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)
